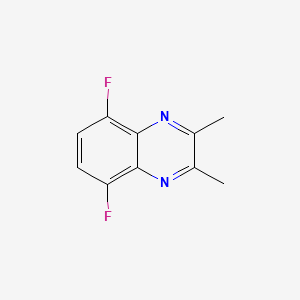

5,8-Difluoro-2,3-dimethylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Research

The quinoxaline moiety is a cornerstone in the development of novel compounds with diverse applications. In medicinal chemistry, quinoxaline derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The planar nature of the quinoxaline ring system facilitates its interaction with biological macromolecules, such as DNA and various enzymes, making it a privileged scaffold in drug discovery. nih.gov

Beyond the realm of pharmaceuticals, quinoxaline-based structures are integral to the advancement of materials science. Their unique electronic properties make them suitable for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices. beilstein-journals.org The ability to modify the quinoxaline core with various functional groups allows for the fine-tuning of their photophysical and electrochemical characteristics, opening up avenues for the creation of novel dyes, sensors, and functional polymers. acs.org

The Strategic Role of Fluorine and Methyl Substituents in Modulating Quinoxaline Electronic and Structural Properties

The introduction of fluorine and methyl substituents onto the quinoxaline scaffold is a strategic approach to modulate its electronic and structural properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. tandfonline.com When appended to the quinoxaline ring, fluorine atoms can significantly alter the electron density distribution, influencing the molecule's reactivity, metabolic stability, and binding affinity to biological targets. tandfonline.com For instance, the presence of fluorine can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. tandfonline.com

Conversely, methyl groups are electron-donating through an inductive effect and hyperconjugation. Their presence can increase the electron density of the quinoxaline ring, which can, in turn, affect its chemical reactivity and photophysical properties. beilstein-journals.org The steric bulk of methyl groups can also play a crucial role in dictating the conformation of the molecule and its interactions with its environment. The interplay between the electron-withdrawing fluorine atoms and electron-donating methyl groups in a molecule like 5,8-difluoro-2,3-dimethylquinoxaline creates a unique electronic landscape that is of significant interest to researchers.

Research Trajectories and Scope Focusing on 5,8-Difluoro-2,3-dimethylquinoxaline within Advanced Chemical Sciences

The specific compound, 5,8-difluoro-2,3-dimethylquinoxaline, has emerged as a focal point in various research trajectories within the advanced chemical sciences. Its synthesis and derivatization are key areas of exploration, with researchers seeking efficient methods to prepare this and related compounds. The strategic placement of two fluorine atoms at the 5 and 8 positions, coupled with methyl groups at the 2 and 3 positions, imparts a unique combination of electronic and steric features.

Current research is actively investigating the application of 5,8-difluoro-2,3-dimethylquinoxaline as a building block in the synthesis of more complex molecules. Its potential use in the development of novel organic electronic materials is a significant area of study, where the fluorine and methyl groups can be leveraged to tune the material's charge transport properties and stability. Furthermore, its role as a core scaffold for new biologically active agents continues to be an area of intense investigation, with the aim of developing next-generation therapeutics. The unique substitution pattern of this molecule provides a valuable platform for probing structure-activity relationships and designing compounds with enhanced efficacy and selectivity.

Properties

Molecular Formula |

C10H8F2N2 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

5,8-difluoro-2,3-dimethylquinoxaline |

InChI |

InChI=1S/C10H8F2N2/c1-5-6(2)14-10-8(12)4-3-7(11)9(10)13-5/h3-4H,1-2H3 |

InChI Key |

GYEIOABUQGIMSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2N=C1C)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Difluoro 2,3 Dimethylquinoxaline and Analogues

General Cyclocondensation Approaches for Quinoxaline (B1680401) Ring Formation

The condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds remains the most common and straightforward route to the quinoxaline ring system. sapub.orgnih.gov This reaction, first reported in 1884, forms the bedrock of quinoxaline chemistry. encyclopedia.pub

The classical synthesis of quinoxalines involves the acid-catalyzed condensation of a substituted ortho-phenylenediamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.gov For the specific synthesis of 5,8-Difluoro-2,3-dimethylquinoxaline, the required precursors are 3,6-difluoro-1,2-phenylenediamine and 2,3-butanedione (B143835) (also known as biacetyl).

The general reaction is highly versatile, allowing for a wide range of substituents on both the diamine and dicarbonyl components, leading to a diverse library of quinoxaline derivatives. sapub.org The reaction conditions can vary, from refluxing in solvents like ethanol (B145695) or acetic acid to milder, room-temperature conditions facilitated by various catalysts. researchgate.netthieme-connect.com

Table 1: Examples of Precursors for Quinoxaline Synthesis

| 1,2-Diamine Precursor | 1,2-Dicarbonyl Precursor | Resulting Quinoxaline Product |

|---|---|---|

| o-Phenylenediamine (B120857) | Glyoxal | Quinoxaline |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline |

| 4,5-Dimethyl-1,2-phenylenediamine | 2,3-Butanedione | 2,3,6,7-Tetramethylquinoxaline |

| 3,6-Difluoro-1,2-phenylenediamine | 2,3-Butanedione (Biacetyl) | 5,8-Difluoro-2,3-dimethylquinoxaline |

This table illustrates the precursor-product relationship in the cyclocondensation synthesis of various quinoxaline derivatives.

The formation of the quinoxaline ring via cyclocondensation proceeds through a well-established acid-catalyzed mechanism. nih.govresearchgate.net

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the 1,2-diamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound. The catalyst (often a Brønsted or Lewis acid) activates the carbonyl group, making it more electrophilic. nih.govresearchgate.net

Formation of Carbinolamine Intermediate: This attack forms a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate readily dehydrates (loses a molecule of water) to form an imine (a Schiff base).

Intramolecular Cyclization: The second amino group of the diamine precursor then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

Second Dehydration and Aromatization: A second dehydration step occurs, followed by tautomerization, leading to the formation of the stable, aromatic quinoxaline ring. researchgate.net

While traditional methods often require refluxing in organic acids, significant progress has been made in developing more efficient and environmentally friendly protocols. researchgate.net These advancements focus on the use of novel catalysts and green reaction conditions.

Catalytic Systems: A wide array of catalysts have been employed to promote quinoxaline synthesis under milder conditions, often with improved yields and shorter reaction times. These include:

Lewis and Brønsted Acids: Catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in tap water, iodine, and silica-supported perchloric acid (HClO₄·SiO₂) have proven effective. sapub.orgnih.govchim.it

Heterogeneous Catalysts: Solid-supported catalysts such as monoclinic zirconia nanoparticles, silica (B1680970) nanoparticles, and polymer-supported sulphanilic acid offer advantages like easy separation, recyclability, and reduced waste. researchgate.netresearchgate.netrsc.org For instance, monoclinic zirconia nanoparticles have been used as a reusable heterogeneous catalyst for this synthesis. rsc.org

Nanocatalysts: Metal nanoparticles, including those of cobalt and gold, have been developed for one-pot synthesis of quinoxalines, demonstrating high efficiency and reusability. rsc.org

Green Chemistry Protocols: In line with the principles of green chemistry, many modern synthetic methods aim to reduce environmental impact. rsc.org

Solvent-Free Reactions: Performing the condensation under solvent-free conditions, often with a solid catalyst, minimizes volatile organic compound (VOC) emissions. rsc.org

Aqueous Media: Utilizing water or aqueous ethanol as the reaction solvent provides a greener alternative to traditional organic solvents. nih.govrsc.org

Microwave and Ultrasound Irradiation: The use of microwave or ultrasonic energy can dramatically reduce reaction times and improve yields, often in the absence of a catalyst or with a minimal amount. nih.govresearchgate.net A microwave-induced, iodine-catalyzed method has been shown to produce high yields of quinoxalines in aqueous ethanol. nih.gov One highly efficient protocol reports the synthesis of quinoxalines in methanol (B129727) at room temperature with a reaction time of only one minute, requiring no catalyst. thieme-connect.com

Table 2: Comparison of Catalytic Systems for Quinoxaline Synthesis

| Catalyst System | Solvent | Conditions | Key Advantages |

|---|---|---|---|

| Iodine (5 mol%) | Ethanol/Water (1:1) | Microwave Irradiation | Rapid reaction, high yields, green solvent. nih.gov |

| Monoclinic Zirconia (ZrO₂) | Solvent-free | 80 °C | Heterogeneous, reusable, high yields. rsc.org |

| Silica Nanoparticles | Solvent-free | Room Temperature | High yields, short reaction times, recyclable catalyst. rsc.org |

| None | Methanol | Room Temperature (1 min) | Catalyst-free, extremely rapid, scalable, green. thieme-connect.com |

This table compares various modern catalytic systems and their advantages in the synthesis of quinoxaline derivatives.

Targeted Synthesis of Fluorinated Quinoxaline Derivatives

The synthesis of fluorinated quinoxalines, such as 5,8-Difluoro-2,3-dimethylquinoxaline, relies on strategies that introduce fluorine atoms either by using fluorinated starting materials or by modifying the quinoxaline ring post-synthesis.

The most direct and common method for synthesizing a specifically fluorinated quinoxaline is to begin with a correspondingly fluorinated precursor. researchgate.net For 5,8-Difluoro-2,3-dimethylquinoxaline, this involves the cyclocondensation of 3,6-difluoro-1,2-phenylenediamine with 2,3-butanedione.

This "bottom-up" approach ensures that the fluorine atoms are positioned precisely as desired on the final benzene (B151609) ring portion of the quinoxaline scaffold. The synthesis of the fluorinated diamine precursor itself is a critical step. Such precursors are often prepared from other commercially available fluorinated aromatic compounds through multi-step synthetic sequences, which might involve nitration, reduction, and other functional group manipulations. The use of fluorinated anilines as starting points for cyclization reactions is a cornerstone of this strategy. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for introducing or modifying fluorine substituents on an aromatic ring. In this reaction, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. core.ac.uk

The mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk For SNAr to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or the nitrogen atoms within the quinoxaline ring itself).

Fluorine Incorporation: An SNAr reaction can be used to introduce a fluorine atom by reacting an activated quinoxaline precursor (e.g., a chloro- or nitro-substituted quinoxaline) with a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). researchgate.net The efficiency of these reactions can be enhanced by using phase-transfer catalysts or anhydrous tetraalkylammonium fluoride salts. researchgate.netuchicago.edu

Fluorine Modification: Conversely, fluorine atoms on a quinoxaline ring can themselves act as excellent leaving groups in SNAr reactions. nih.govresearchgate.net This allows for the post-synthesis modification of fluoroquinoxalines. For example, the fluorine atoms in 6,7-difluoro-quinoxaline derivatives can be replaced by other nucleophiles, such as methoxy (B1213986) groups when dissolved in a methanolic ammonia (B1221849) solution. nih.govresearchgate.net This reactivity allows for the conversion of a fluorinated quinoxaline into other functionalized analogues.

Regioselective Fluorination Techniques

The introduction of fluorine atoms at specific positions on the quinoxaline core is crucial for tuning the molecule's electronic and biological properties. While direct regioselective fluorination of the quinoxaline ring system can be challenging, several methods are employed for analogous heterocyclic systems, which can be adapted for quinoxaline synthesis.

One common strategy involves the synthesis of the target molecule from pre-fluorinated precursors. For instance, the use of 3,6-difluorobenzene-1,2-diamine (B3025456) as a starting material ensures the fluorine atoms are positioned at the desired 5 and 8 positions of the resulting quinoxaline. biosynth.com This approach circumvents the need for direct fluorination of the quinoxaline ring, which can often lead to a mixture of isomers.

Strategies for Methylation at the Quinoxaline Core

The introduction of methyl groups at the 2 and 3 positions of the quinoxaline ring is most commonly achieved by the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, 2,3-butanedione (also known as biacetyl). This classical and highly efficient method directly installs the desired methyl groups. sapub.org

Alternative strategies for methylation, particularly for the functionalization of a pre-existing quinoxaline core, include radical methylation reactions. These methods often employ a methyl radical source, such as tert-butyl hydroperoxide (TBHP) or dimethyl sulfoxide (B87167) (DMSO), and can proceed under metal-free conditions. researchgate.net However, these methods are typically used for C-H methylation at various positions on the quinoxaline ring and may not be as direct for the synthesis of 2,3-dimethylquinoxaline (B146804) as the condensation method.

Established and Emerging Synthetic Routes to 5,8-Difluoro-2,3-dimethylquinoxaline

While a specific, documented synthetic route for 5,8-Difluoro-2,3-dimethylquinoxaline is not extensively reported, a highly plausible and efficient synthesis can be proposed based on established methodologies for quinoxaline formation.

Multi-step Synthetic Sequences

A robust and logical multi-step synthesis of 5,8-Difluoro-2,3-dimethylquinoxaline involves the cyclocondensation of a fluorinated diamine with a diketone. This approach offers excellent control over the final substitution pattern.

The key starting material for this synthesis is 3,6-Difluorobenzene-1,2-diamine . This compound is commercially available, simplifying the initial steps of the synthesis. biosynth.com The synthesis would then proceed as follows:

Reaction of 3,6-Difluorobenzene-1,2-diamine with 2,3-Butanedione: The condensation of the diamine with 2,3-butanedione is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by a small amount of acid. sapub.orgpharmacyinfoline.com The reaction generally proceeds with high yield to form the desired 5,8-Difluoro-2,3-dimethylquinoxaline.

This method is advantageous due to the ready availability of the starting materials and the high efficiency and selectivity of the cyclocondensation reaction.

One-Pot and Efficient Protocols for Substituted Quinoxalines

The synthesis of substituted quinoxalines, including 2,3-dimethylquinoxaline derivatives, is often amenable to one-pot procedures. researchgate.net These protocols are highly desirable as they reduce the number of purification steps, save time, and minimize waste.

A typical one-pot synthesis of 2,3-disubstituted quinoxalines involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound under various catalytic conditions. sapub.org For the synthesis of 5,8-Difluoro-2,3-dimethylquinoxaline, a one-pot reaction could involve the in-situ generation of 3,6-difluorobenzene-1,2-diamine followed by the addition of 2,3-butanedione. However, given the commercial availability of the fluorinated diamine, a direct one-pot condensation is the more straightforward approach.

Numerous catalysts have been reported to promote the condensation reaction, including various Lewis and Brønsted acids. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Advanced Reaction Mechanism Elucidation for 5,8-Difluoro-2,3-dimethylquinoxaline Formation

The formation of the quinoxaline ring from an o-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a well-established cyclocondensation mechanism. The reaction is generally understood to involve the following key steps:

Nucleophilic Attack: One of the amino groups of the 3,6-difluorobenzene-1,2-diamine acts as a nucleophile and attacks one of the carbonyl carbons of 2,3-butanedione. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate then dehydrates to form an imine (Schiff base).

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the second carbonyl carbon of the diketone.

Second Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazine (B50134) ring of the quinoxaline system.

Interactive Data Table: Synthetic Precursors

| Compound Name | Structure | Role in Synthesis |

| 3,6-Difluorobenzene-1,2-diamine | Key fluorinated starting material | |

| 2,3-Butanedione (Biacetyl) | Provides the C2 and C3 methyl groups and the adjacent carbon atoms of the pyrazine ring |

Despite a comprehensive search for scientific literature, detailed experimental data for the chemical compound "5,8-Difluoro-2,3-dimethylquinoxaline" is not available in the public domain. Specifically, publications containing the complete spectroscopic and crystallographic analysis required to fulfill the detailed outline of the requested article could not be located.

The generation of a scientifically accurate and thorough article on the "Advanced Spectroscopic and Structural Elucidation of 5,8-Difluoro-2,3-dimethylquinoxaline" is contingent upon the availability of primary research data from peer-reviewed sources. This includes specific and verified data for:

¹H NMR (Proton Nuclear Magnetic Resonance): Chemical shifts (δ), coupling constants (J), and multiplicity of the signals corresponding to the protons in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Chemical shifts (δ) for each unique carbon atom in the molecule.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Chemical shifts (δ) and coupling constants (J) for the fluorine atoms, which are crucial for understanding the electronic environment of the fluoro substituents.

HRMS (High-Resolution Mass Spectrometry): The precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the elemental composition and molecular formula of the compound.

X-ray Crystallography: The single-crystal X-ray diffraction data, which would provide the definitive three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Without access to a publication that reports the synthesis and subsequent detailed characterization of 5,8-Difluoro-2,3-dimethylquinoxaline, it is not possible to provide the specific data and in-depth analysis required for each section and subsection of the requested article. The creation of such content would necessitate speculation and would not meet the standards of scientific accuracy.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural elucidation of "5,8-Difluoro-2,3-dimethylquinoxaline" cannot be generated at this time due to the absence of the necessary foundational scientific data.

Advanced Spectroscopic and Structural Elucidation of 5,8 Difluoro 2,3 Dimethylquinoxaline

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Crystal Packing and Intermolecular Interactions3.3.2. Conformational Analysis in the Crystalline State3.4. Advanced Optical Spectroscopy for Electronic State Characterization3.4.1. Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy3.4.2. Photoluminescence (PL) Spectroscopy3.5. Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis3.5.1. Infrared (IR) Spectroscopy

Should scientific research on 5,8-Difluoro-2,3-dimethylquinoxaline be published in the future, this article can be developed.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structural features. For 5,8-Difluoro-2,3-dimethylquinoxaline, a theoretical Raman spectrum can be predicted using computational methods such as Density Functional Theory (DFT). These calculations, often performed at levels like B3LYP with a 6-311++G(d,p) basis set, can provide the vibrational frequencies and their corresponding Raman activities. ias.ac.innih.gov The predicted Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the stretching and bending vibrations of the quinoxaline (B1680401) core, as well as the substituent groups.

Key vibrational modes anticipated for 5,8-Difluoro-2,3-dimethylquinoxaline include:

Quinoxaline Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the quinoxaline ring are expected to appear in the 1500-1650 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring system, are also anticipated at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations of the quinoxaline ring are typically observed in the 3000-3100 cm⁻¹ range. In-plane and out-of-plane bending vibrations of these C-H bonds will give rise to bands at lower wavenumbers.

Methyl Group Vibrations: The methyl (CH₃) groups at the 2 and 3 positions will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations (scissoring, rocking, wagging, and twisting) of the methyl groups are expected at lower frequencies, typically in the 1375-1475 cm⁻¹ and 900-1200 cm⁻¹ ranges.

Skeletal Deformations: Bending and deformation modes of the entire molecular skeleton will be present at lower frequencies, typically below 800 cm⁻¹.

The following table provides a theoretical assignment of the principal Raman active vibrational modes for 5,8-Difluoro-2,3-dimethylquinoxaline based on computational studies of similar quinoxaline derivatives. ias.ac.inscispace.com

| Frequency Range (cm⁻¹) | Vibrational Assignment |

| 3050 - 3150 | Aromatic C-H Stretching |

| 2900 - 3000 | CH₃ Stretching |

| 1500 - 1650 | C=N and C=C Stretching |

| 1350 - 1470 | CH₃ Bending |

| 1100 - 1300 | C-F Stretching |

| 800 - 1200 | Ring Breathing and C-H Bending |

| Below 800 | Skeletal Deformations |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 5,8-Difluoro-2,3-dimethylquinoxaline, it is anticipated that the compound will be thermally stable up to a certain temperature, beyond which it will undergo decomposition. A typical TGA curve for a quinoxaline derivative shows a stable baseline at lower temperatures, followed by one or more mass loss steps at higher temperatures, corresponding to the fragmentation and volatilization of the molecule. researchgate.net For this specific compound, the initial decomposition might involve the loss of the methyl or fluoro substituents, followed by the breakdown of the heterocyclic ring at higher temperatures. The presence of the fluorine atoms may enhance the thermal stability of the molecule compared to its non-fluorinated analog.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal information about melting points, glass transitions, and decomposition temperatures. For 5,8-Difluoro-2,3-dimethylquinoxaline, the DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, which would be associated with the decomposition processes identified by TGA. researchgate.net The melting point and decomposition temperature are key indicators of the compound's thermal stability.

The expected thermal properties are summarized in the table below, based on general knowledge of similar heterocyclic compounds.

| Thermal Analysis Technique | Expected Observation | Interpretation |

| Thermogravimetric Analysis (TGA) | Single or multi-step mass loss at elevated temperatures. | Indicates the decomposition pathway and thermal stability of the compound. |

| Differential Scanning Calorimetry (DSC) | An endothermic peak followed by exothermic peaks at higher temperatures. | The endotherm corresponds to the melting point, while the exotherms indicate decomposition events. |

Computational and Theoretical Studies on 5,8 Difluoro 2,3 Dimethylquinoxaline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and stability of molecules. These calculations can predict molecular geometry, orbital energies, and charge distributions, which collectively determine the chemical behavior of a compound.

Density Functional Theory (DFT) has become a standard method for studying the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. bhu.ac.in By employing functionals such as B3LYP in combination with appropriate basis sets (e.g., 6-311G(d,p)), the equilibrium geometry of 5,8-Difluoro-2,3-dimethylquinoxaline can be optimized. scispace.comnih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For the 5,8-Difluoro-2,3-dimethylquinoxaline molecule, DFT would predict the planarity of the quinoxaline (B1680401) core and the specific spatial orientation of the methyl and fluoro substituents. The electronic properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), can also be determined, offering insights into the molecule's polarity and reactive sites. The fluorine atoms at the 5 and 8 positions are expected to significantly influence the electron distribution across the aromatic system due to their high electronegativity.

Table 1: Representative Calculated Ground State Geometrical Parameters (Illustrative) This table illustrates typical output from a DFT geometry optimization for a molecule like 5,8-Difluoro-2,3-dimethylquinoxaline. The values are hypothetical and serve as examples of the parameters that would be calculated.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~1.39 Å |

| C-F | ~1.35 Å | |

| C-CH₃ | ~1.51 Å | |

| N1-C2 | ~1.33 Å | |

| Bond Angle | C2-N1-C8a | ~117° |

| F-C5-C6 | ~119° | |

| C3-C2-CH₃ | ~121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic absorption. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

For quinoxaline derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic core. scispace.com In 5,8-Difluoro-2,3-dimethylquinoxaline, the HOMO is expected to be localized mainly on the electron-rich quinoxaline ring system, while the LUMO would also be distributed across this core, with potential contributions from the substituents. The electron-withdrawing fluorine atoms would likely lower the energies of both the HOMO and LUMO compared to the unsubstituted parent quinoxaline.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the kinetic stability and the energy required for the lowest electronic excitation. A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap. researchgate.net

Table 2: Representative Calculated Frontier Molecular Orbital Energies (Illustrative) This table shows example HOMO, LUMO, and energy gap values for similar D-A-D-A type quinoxaline derivatives, illustrating the data obtained from FMO analysis. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 6 researchgate.net | -5.60 | -3.04 | 2.56 |

| Derivative 7 researchgate.net | -5.83 | -3.16 | 2.67 |

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of electronically excited states. rsc.orguci.edu TD-DFT is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the corresponding spectral bands. researchgate.netrsc.org

By applying TD-DFT, one can predict the electronic absorption spectrum of 5,8-Difluoro-2,3-dimethylquinoxaline. scispace.com The calculations reveal the nature of the electronic transitions, for instance, whether they are localized on the quinoxaline core (π-π* transitions) or involve charge transfer between different parts of the molecule (n-π* transitions). scispace.comias.ac.in This information is invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical behavior of the molecule. rsc.org

Theoretical Prediction and Simulation of Spectroscopic Properties

Computational methods allow for the direct simulation of various types of spectra, providing a powerful tool for assigning experimental signals and understanding the underlying molecular phenomena.

The UV-Vis absorption spectrum of 5,8-Difluoro-2,3-dimethylquinoxaline can be simulated using the excitation energies and oscillator strengths obtained from TD-DFT calculations. ias.ac.inresearchgate.net Each calculated transition is typically broadened with a Gaussian function to generate a continuous spectrum that can be directly compared with experimental measurements. uci.edu Studies on similar quinoxaline derivatives show that TD-DFT, using functionals like B3LYP, can accurately predict the main absorption bands (λmax). scispace.comias.ac.in For quinoxalines, these bands are often assigned to π-π* electronic transitions within the aromatic system. researchgate.net

Similarly, computational methods can provide insights into photoluminescence (emission) spectra. This involves optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference between the absorption and emission energies provides the Stokes shift, a key photophysical parameter.

Table 3: Representative Calculated Absorption Wavelengths (Illustrative) This table illustrates typical TD-DFT output used to simulate a UV-Vis spectrum for a quinoxaline derivative. scispace.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~412 | ~0.95 | HOMO → LUMO |

| S₀ → S₂ | ~350 | ~0.20 | HOMO-1 → LUMO |

| S₀ → S₃ | ~310 | ~0.15 | HOMO → LUMO+1 |

Theoretical vibrational analysis is a powerful technique for interpreting infrared (IR) and Raman spectra. nih.govnih.gov By performing a frequency calculation on the DFT-optimized geometry, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. aps.org These calculated frequencies correspond to specific molecular motions, such as C-H stretching, C=N stretching, or aromatic ring vibrations. scispace.com Although there is often a systematic deviation from experimental values, this can be corrected using empirical scaling factors, leading to excellent agreement between theoretical and experimental spectra. ias.ac.in

Furthermore, NMR chemical shifts can be accurately predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F) in the molecule, theoretical chemical shifts can be determined. researchgate.net These calculated shifts are invaluable for assigning complex NMR spectra and confirming the molecular structure. nih.gov

Table 4: Representative Calculated Vibrational Frequencies (Illustrative) This table shows examples of calculated vibrational modes for quinoxaline-type structures and their typical assignments. scispace.com

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100 | Aromatic C-H | Stretching |

| ~1610 | Aromatic C=C / C=N | Stretching |

| ~1450 | CH₃ | Bending |

| ~1250 | C-F | Stretching |

| ~850 | Aromatic C-H | Out-of-plane bending |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like 5,8-Difluoro-2,3-dimethylquinoxaline, MD simulations could provide valuable insights into its structural flexibility, conformational preferences, and interactions with its environment.

A typical MD simulation protocol would involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The molecule would then be placed in a simulated environment, such as a solvent box, and the system's trajectory would be calculated by integrating Newton's equations of motion.

Conformational analysis, a key component of such a study, would aim to identify the most stable three-dimensional arrangements of the molecule. This would involve exploring the potential energy surface of the molecule by systematically rotating its rotatable bonds. The resulting conformational isomers, or conformers, could then be ranked based on their relative energies. For 5,8-Difluoro-2,3-dimethylquinoxaline, key areas of conformational flexibility would include the rotation of the two methyl groups at the 2 and 3 positions.

Table 1: Hypothetical Data from Conformational Analysis of 5,8-Difluoro-2,3-dimethylquinoxaline

| Conformer | Dihedral Angle (C2-C3-C(methyl)-H) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 75 |

| 2 | 180° | 1.20 | 20 |

| 3 | -60° | 2.50 | 5 |

This table is hypothetical and for illustrative purposes only. Actual data would be derived from computational studies.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful methods to investigate the mechanisms of chemical reactions, including the synthesis of quinoxaline derivatives. For 5,8-Difluoro-2,3-dimethylquinoxaline, computational studies could elucidate the step-by-step process of its formation and predict the structures of transient intermediates and transition states.

The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the case of 5,8-Difluoro-2,3-dimethylquinoxaline, this would likely involve the reaction of 4,7-difluoro-1,2-phenylenediamine with 2,3-butanedione (B143835).

Computational methods, such as Density Functional Theory (DFT), could be employed to map out the entire reaction pathway. This would involve locating the transition state for each elementary step of the reaction. A transition state is a high-energy, unstable configuration that the reactants must pass through to become products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing insights into the reaction rate.

Table 2: Hypothetical Calculated Energies for the Synthesis of 5,8-Difluoro-2,3-dimethylquinoxaline

| Species | Method | Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | B3LYP | 6-31G(d) | -1234.5678 | 0.0 |

| Transition State 1 | B3LYP | 6-31G(d) | -1234.5432 | 15.4 |

| Intermediate | B3LYP | 6-31G(d) | -1234.5890 | -13.3 |

| Transition State 2 | B3LYP | 6-31G(d) | -1234.5500 | 11.2 |

| Product | B3LYP | 6-31G(d) | -1234.6123 | -28.0 |

This table is hypothetical and for illustrative purposes only. Actual data would be derived from computational studies.

The absence of specific computational data for 5,8-Difluoro-2,3-dimethylquinoxaline highlights a gap in the current scientific literature and presents an opportunity for future research to explore the detailed molecular behavior and reactivity of this and similar fluorinated quinoxaline derivatives. Such studies would be invaluable for the rational design of new materials and therapeutic agents.

Advanced Applications in Materials Science and Optoelectronics

Role in Organic Semiconductors and Conductive Polymers

The fundamental properties of quinoxaline-based molecules, particularly their electron-deficient nature, make them promising candidates for use in organic semiconductors. The incorporation of fluorine atoms, such as in the theoretical case of 5,8-Difluoro-2,3-dimethylquinoxaline, is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is critical for efficient charge transport in electronic devices.

Electron Transporting Materials (ETMs) and Non-Fullerene Acceptors (NFAs)

Quinoxaline (B1680401) derivatives are frequently investigated as electron-transporting materials (ETMs) and as core building blocks for non-fullerene acceptors (NFAs) in organic solar cells. nih.gov Their inherent electron-accepting capability facilitates efficient electron injection and transport. nih.gov The introduction of electron-withdrawing groups, like fluorine, is a key strategy for enhancing intermolecular interactions and improving optical absorption, molecular packing, and charge transport ability in NFAs. nih.gov For instance, related compounds like 6,7-difluoro-2,3-diphenylquinoxaline have been used to create noncovalently fused-ring electron acceptors, where the fluorine atoms help to improve backbone coplanarity and reduce charge recombination. nih.gov While no specific studies detail the use of 5,8-Difluoro-2,3-dimethylquinoxaline as an ETM or NFA, its chemical structure suggests potential suitability for these applications.

Donor-Acceptor (D-A) Copolymers in Organic Electronics

Donor-acceptor (D-A) copolymers are a cornerstone of modern organic electronics, and quinoxaline moieties are often employed as the acceptor unit. nih.gov The strong electron-withdrawing nature of the difluoroquinoxaline unit, when paired with an appropriate electron-donating unit, can lead to copolymers with a small bandgap, which is beneficial for light absorption in photovoltaic devices. nih.govnih.gov Side-chain engineering on the quinoxaline ring is a critical strategy for tuning the electronic energy levels, intermolecular interactions, and morphology of these polymers, which in turn significantly impacts the power conversion efficiency of organic solar cells. nih.gov Although D-A copolymers containing a generic "difluoroquinoxaline" unit have been synthesized and have shown high efficiencies, specific research on polymers incorporating the 5,8-Difluoro-2,3-dimethylquinoxaline isomer is not documented. nih.govnih.gov

Application in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

The potential utility of quinoxaline-based materials in organic photovoltaics is a significant area of research. researchgate.netrsc.org The versatility of the quinoxaline scaffold allows for the synthesis of materials with tailored optoelectronic properties for various roles within an organic solar cell. researchgate.net

Active Layer Components and Conjugated Polymer Donors

In the active layer of an OSC, which is typically a blend of a donor and an acceptor material, quinoxaline derivatives can be part of either component. As part of a D-A copolymer, a difluoroquinoxaline unit can act as an acceptor, leading to polymer donors with deep HOMO levels. nih.gov This is advantageous for achieving high open-circuit voltages (Voc) in solar cells. nih.gov For example, copolymers of difluoro-quinoxaline with a naphthalimide substituent have been developed to create donor polymers with low-lying HOMO levels, resulting in efficient non-fullerene polymer solar cells. nih.gov The specific impact of the 5,8-difluoro substitution pattern on the performance of conjugated polymer donors has not been reported.

Hole Transporting Materials (HTMs)

While the electron-deficient nature of quinoxaline generally points towards applications as electron-transporting materials, functionalization can adapt them for hole transport. nih.govrsc.org The development of novel, low-cost, and stable quinoxaline-based hole-transporting materials (HTMs) with a donor-acceptor-donor (D-A-D) molecular configuration has been explored for efficient perovskite solar cells. rsc.org These materials can offer rational modulation of the HOMO level and improved stability. rsc.org However, there are no specific studies employing 5,8-Difluoro-2,3-dimethylquinoxaline in the design of HTMs for OPVs or perovskite solar cells. mdpi.comresearchgate.netnih.govresearchgate.net

Utilization in Organic Light-Emitting Diodes (OLEDs)

The structural and electronic properties of quinoxaline derivatives also make them relevant to the field of organic light-emitting diodes (OLEDs). Their applications can range from serving as charge transport materials to being part of the emissive layer itself. The significance of quinoxaline extends to thermally activated delayed fluorescence (TADF) emitters and chromophores. nih.gov The specific utility of 5,8-Difluoro-2,3-dimethylquinoxaline in OLEDs has not been investigated in available research. The general electron-transporting properties of quinoxalines suggest a potential role in the electron transport layer of an OLED to improve charge balance and device efficiency.

Emissive Layers and Chromophores

In the field of organic electronics, particularly in the design of emissive materials, fluorinated quinoxaline units are recognized as attractive electron-acceptor blocks for constructing low band gap polymers and small molecules. rsc.org The 5,8-Difluoro-2,3-dimethylquinoxaline moiety functions as a potent chromophore due to its electron-deficient nature, which is a desirable characteristic for components in emissive layers of devices like Organic Light-Emitting Diodes (OLEDs).

The incorporation of fluorine atoms into the quinoxaline backbone serves multiple purposes. Firstly, the strong electron-withdrawing inductive effect of fluorine lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This modification is a key strategy for tuning the emission color and improving the electron injection/transporting properties of the material. Research on analogous polymeric systems has demonstrated that fluorinated quinoxaline-containing copolymers are effective for photovoltaic and optoelectronic applications. rsc.orgresearchgate.net For instance, polymers incorporating 6,7-difluoro-2,3-dihexylquinoxaline have been synthesized and shown to have band gaps suitable for use in polymer solar cells. researchgate.net The electron-accepting strength of the 5,8-difluoro-2,3-dimethylquinoxaline core makes it an excellent candidate for creating materials with tailored energy levels for efficient charge recombination and light emission.

Table 1: Properties of Analogous Fluorinated Quinoxaline-Based Polymers This table is generated based on data for structurally related polymers to illustrate the typical impact of the fluorinated quinoxaline core.

| Polymer Name | Monomer Units | Optical Band Gap (eV) | Application |

|---|---|---|---|

| PBQxF | 6,7-difluoro-2,3-dihexylquinoxaline and Benzodithiophene | 1.79 | Polymer Solar Cell |

| PBDTQxF | 6,7-difluoro-2,3-dihexyl-5,8-di(thiophen-2-yl)quinoxaline and Benzodithiophene | 1.74 | Polymer Solar Cell |

| PCPDTBFQ | Fluorinated Quinoxaline and Cyclopentadithiophene | ~1.7 (estimated from absorption) | Polymer Solar Cell |

| PDTSBFQ | Fluorinated Quinoxaline and Dithienosilole | ~1.8 (estimated from absorption) | Polymer Solar Cell |

Phosphorescent Emitters and Thermally Activated Delayed Fluorescence (TADF) Materials

The design of third-generation OLED emitters focuses on materials that exhibit Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency without relying on noble metals. rsc.org A key design principle for TADF molecules is the creation of a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.org This is typically achieved by constructing molecules with distinct electron-donating (D) and electron-accepting (A) moieties. researchgate.net

The 5,8-Difluoro-2,3-dimethylquinoxaline core is an exceptionally strong electron acceptor due to the combined electron-withdrawing effects of the pyrazine (B50134) ring and the two fluorine atoms. This makes it an ideal acceptor unit for TADF emitters. rsc.orgresearchgate.net When covalently linked to a suitable electron donor (e.g., acridine, phenoxazine, or carbazole (B46965) derivatives), the resulting D-A molecule would exhibit a strong charge-transfer character in its excited state, which is crucial for minimizing the ΔEST. rsc.org Efficient yellow and red TADF emitters have been successfully developed using a quinoxaline-dicyanobenzene derivative as the acceptor, demonstrating the effectiveness of the quinoxaline scaffold in TADF applications. rsc.org The use of the 5,8-difluoro substituted core is a rational strategy to further enhance the acceptor strength, potentially leading to materials with even smaller ΔEST values and high photoluminescence quantum yields, which are critical for high-efficiency OLEDs. rsc.orgnih.govrsc.orgnih.gov

Redox Active Materials for Energy Storage Applications

The search for stable, high-performance materials for energy storage is a critical area of research. Nonaqueous redox flow batteries (NARFBs) offer the potential for higher cell voltages and energy densities compared to their aqueous counterparts. researchgate.netmdpi.com The performance of these batteries is largely dictated by the electrochemical properties of the redox-active materials in the anolyte and catholyte. rsc.org

Anolyte Scaffolds in Nonaqueous Redox Flow Batteries (NARFBs)

In a NARFB, the anolyte is the electrolyte for the negative electrode and must contain a molecule that can be stably and reversibly reduced at a low potential. Quinoxaline derivatives have been identified as promising candidates for anolyte materials. The quinoxaline core is redox-active, capable of accepting electrons into its low-lying π* orbitals.

Ligand Frameworks in Coordination Chemistry and Catalysis

The rigid, planar structure and the presence of two nitrogen atoms in the pyrazine ring make 5,8-Difluoro-2,3-dimethylquinoxaline an interesting ligand framework for the construction of coordination compounds with tailored electronic and photophysical properties.

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comuq.edu.au The properties of these materials, such as porosity, stability, and functionality, are directly influenced by the geometry and chemical nature of the organic linkers. rsc.org

While 5,8-Difluoro-2,3-dimethylquinoxaline itself lacks the typical carboxylate or similar coordinating groups required to act as a primary linker in MOF construction, it can be functionalized (e.g., by adding carboxylic acid groups to the methyl positions or an attached phenyl ring) to create a multitopic linker. uq.edu.au The incorporation of such a fluorinated, electron-deficient core into a MOF or CP structure could impart unique properties. The use of fluorinated linkers is a known strategy to modify the chemical environment within the pores of a MOF, potentially enhancing its stability or altering its affinity for specific guest molecules. uni-koeln.deresearchgate.net Although no MOFs explicitly incorporating this specific ligand have been reported, its derivatives are viable candidates for creating frameworks with novel electronic properties or for applications in sensing and catalysis. mdpi.comnih.gov

Cyclometalated Complexes (e.g., Iridium(III) Complexes) for Tunable Luminescence

Cyclometalated iridium(III) complexes are among the most successful classes of phosphorescent emitters for OLEDs and chemical sensors. nih.govcityu.edu.hkresearchgate.net Their general structure is often [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand (like 2-phenylpyridine) and N^N is an ancillary ligand (like bipyridine). mdpi.com The photophysical properties of these complexes, including their emission color, quantum yield, and lifetime, can be systematically tuned by modifying the electronic character of both the C^N and N^N ligands. cardiff.ac.uknih.govnih.govresearchgate.net

Table 2: Photophysical Data for Iridium(III) Complexes with Related Ligands This table presents data for representative Iridium(III) complexes to illustrate the effect of ligand modification on emission properties.

| Complex | Ancillary Ligand (N^N) | Emission Peak (nm) | Quantum Yield (ΦPL) | Reference |

|---|---|---|---|---|

| Ir(ppy)2(acac) | Acetylacetonate | ~510 | High | st-andrews.ac.uk |

| Ir(dFppy)2(pmi) | 1-phenyl-3-methylimidazolium | 505 | 0.60 | st-andrews.ac.uk |

| [Ir(ppy)2(dppmmi)]PF6 | dppmmi | 468, 498 | 0.24 | nih.gov |

| [Ir(dfppy)2(dppmmi)]PF6 | dppmmi | 461, 490 | 0.46 | nih.gov |

Sensing and Imaging Applications (Excluding Biological Contexts)

Extensive research into the applications of 5,8-Difluoro-2,3-dimethylquinoxaline in non-biological sensing and imaging has yielded no specific data or detailed findings. Despite a thorough search of available scientific literature and databases, no studies were identified that detail the use of this particular compound as a fluorescent probe, sensor, or imaging agent in materials science or optoelectronics.

General research on quinoxaline derivatives has shown their potential as fluorescent chemosensors for the detection of various metal ions and anions. The core structure of quinoxaline is known to sometimes exhibit fluorescence, and modifications to this structure can tune its photophysical properties, making it sensitive to the presence of specific analytes. This often involves mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation upon binding with a target ion, leading to a detectable change in fluorescence intensity or wavelength.

However, there is no specific information available to suggest that 5,8-Difluoro-2,3-dimethylquinoxaline has been investigated for these purposes. Consequently, no data tables on its sensing selectivity, sensitivity, detection limits, or response times in non-biological systems can be provided. Similarly, there are no reports on its application in optoelectronic imaging or as a material for creating sensing devices.

Future Research Directions and Outlook

Exploration of Hybrid Materials Incorporating 5,8-Difluoro-2,3-dimethylquinoxaline

The integration of 5,8-Difluoro-2,3-dimethylquinoxaline into hybrid materials represents a promising avenue for creating novel functionalities. Future research will likely focus on combining this fluorinated quinoxaline (B1680401) moiety with inorganic nanoparticles, polymers, or metal-organic frameworks (MOFs). The electron-accepting nature of the quinoxaline core, enhanced by the fluorine atoms, makes it an attractive component for developing hybrid materials for applications in electronics and photonics. For instance, creating composites with quantum dots could lead to new types of light-emitting diodes (LEDs) or sensors. Furthermore, incorporating this quinoxaline derivative as a ligand in MOFs could result in materials with tailored electronic properties and porosity for applications in gas storage or catalysis. The development of such hybrid materials will require a deep understanding of the interfacial interactions between the organic and inorganic components to optimize their performance.

Development of Advanced In-Situ Characterization Techniques for Synthesis and Performance Monitoring

To gain deeper insights into the formation and behavior of materials based on 5,8-Difluoro-2,3-dimethylquinoxaline, the development of advanced in-situ characterization techniques is crucial. Real-time monitoring of the synthesis of quinoxaline derivatives can provide valuable information about reaction kinetics, intermediates, and byproduct formation, leading to more efficient and controlled synthetic processes. Techniques such as in-situ NMR and Raman spectroscopy can be employed to track the progress of the condensation reaction that forms the quinoxaline ring. Furthermore, in-situ characterization of the performance of devices incorporating this compound, such as organic field-effect transistors (OFETs) or solar cells, will be instrumental in understanding degradation mechanisms and improving device stability and efficiency. For example, in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) could be used to monitor changes in the thin-film morphology of quinoxaline-based materials during device operation.

Refined Rational Design Principles for Next-Generation Functional Materials

The continued development of functional materials based on 5,8-Difluoro-2,3-dimethylquinoxaline will greatly benefit from the refinement of rational design principles. rsc.orgnih.govuni-wuerzburg.dersc.orgacs.org Computational modeling and theoretical studies, such as density functional theory (DFT), can be employed to predict the electronic, optical, and structural properties of new derivatives with different substitution patterns. nih.gov This predictive capability will allow for the targeted design of molecules with optimized properties for specific applications. For example, by modeling the impact of different electron-donating or -withdrawing groups on the frontier molecular orbital energy levels, it will be possible to design new quinoxaline-based materials with tailored band gaps for organic electronics. A systematic approach that combines theoretical predictions with experimental validation will accelerate the discovery of next-generation functional materials with enhanced performance.

Scalable and Sustainable Synthetic Methods for Industrial Relevance

For 5,8-Difluoro-2,3-dimethylquinoxaline and its derivatives to find widespread application, the development of scalable and sustainable synthetic methods is paramount. thieme-connect.com Current laboratory-scale syntheses may not be economically viable or environmentally friendly for large-scale production. Future research should focus on developing synthetic routes that utilize greener solvents, reduce the number of synthetic steps, and employ catalysts that are abundant and non-toxic. nih.gov Methodologies such as continuous flow chemistry could offer significant advantages in terms of scalability, safety, and process control. numberanalytics.com The optimization of reaction conditions to maximize yield and minimize waste will be a key aspect of this research. Ultimately, the development of cost-effective and sustainable synthetic protocols will be crucial for the industrial implementation of materials based on this promising chemical compound.

Q & A

Q. How should researchers present conflicting crystallographic data for fluorinated quinoxaline derivatives?

- Methodological Answer : Report all crystallographic parameters (space group, unit cell dimensions, R-factors) and deposit structures in the CCDC. Use Mercury software to visualize packing diagrams and hydrogen-bonding networks. If discrepancies arise (e.g., bond length variations), discuss thermal motion (ADPs) and refinement protocols (SHELXL vs. OLEX2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.